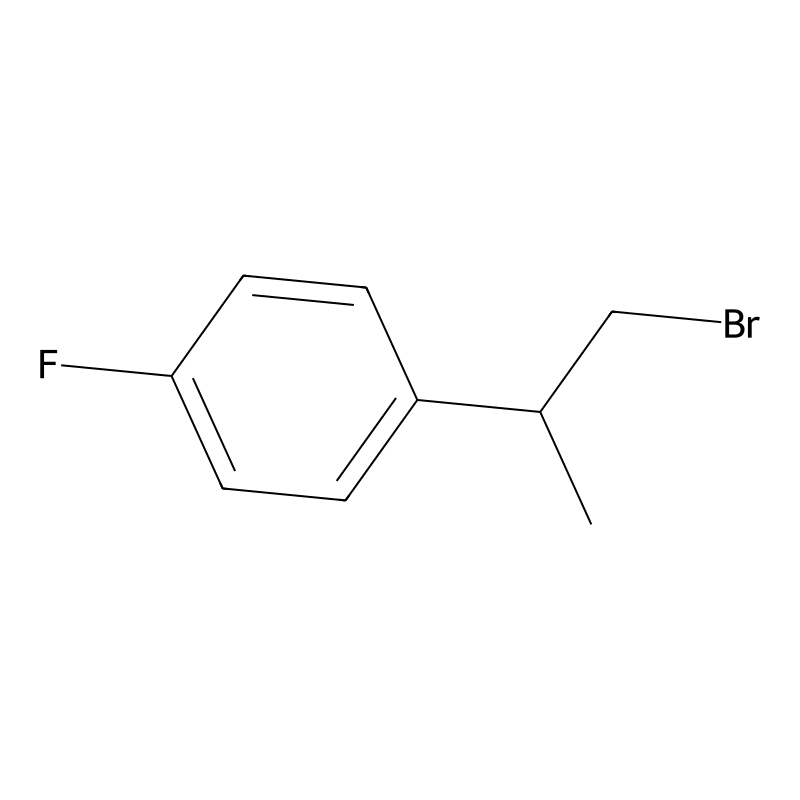1-(1-Bromopropan-2-yl)-4-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Potentially Useful Building Block: Due to its functional groups (a fluorine atom and a bromopropyl chain), 1-(1-Bromopropan-2-yl)-4-fluorobenzene could potentially serve as a building block in organic synthesis. The presence of the reactive bromide group allows for further substitution reactions to introduce various functionalities, while the fluorine atom can influence the electronic properties of the molecule.
- Further Exploration Through Scientific Databases: Scientific databases like PubChem and Reaxys may provide more insights into the research involving 1-(1-Bromopropan-2-yl)-4-fluorobenzene. These databases might contain information on patents or scientific publications that utilize this compound. You can search for 1-(1-Bromopropan-2-yl)-4-fluorobenzene on PubChem PubChem: .
1-(1-Bromopropan-2-yl)-4-fluorobenzene, with the molecular formula CHBrF, is a substituted aromatic compound characterized by a fluorobenzene ring and a bromopropane substituent. This compound features a bromine atom attached to a propyl chain at the second carbon, and a fluorine atom attached to the para position of the benzene ring. Its molecular weight is approximately 215.08 g/mol, and it is classified under various chemical databases, including PubChem and Sigma-Aldrich.
Currently, there is no documented information regarding the specific mechanism of action of 1-(1-Bromopropan-2-yl)-4-fluorobenzene in any biological system.
- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
- Working in a well-ventilated fume hood.
- Avoiding contact with skin and eyes.
- Properly disposing of waste according to chemical safety regulations.
- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, leading to the formation of substituted aryl amines.
- Cross-Coupling Reactions: This compound can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form new carbon-carbon bonds.
- Borylation: Recent studies have shown that aryl bromides can be converted into arylboronic acids through borylation reactions, utilizing bis-boronic acid under mild conditions .
Several methods exist for synthesizing 1-(1-Bromopropan-2-yl)-4-fluorobenzene:
- Electrophilic Aromatic Substitution: The compound can be synthesized through the electrophilic substitution of fluorobenzene with 1-bromopropan-2-ol in the presence of a suitable acid catalyst.
- Bromination of Propylene: Propylene can be brominated to form 1-bromopropan-2-ol, which is then reacted with fluorobenzene.
These methods highlight the versatility in synthetic approaches depending on available starting materials and desired yields.
1-(1-Bromopropan-2-yl)-4-fluorobenzene has potential applications in:
- Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
- Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new therapeutic agents.
The compound's unique combination of bromine and fluorine makes it a candidate for further exploration in medicinal chemistry.
Interaction studies involving 1-(1-Bromopropan-2-yl)-4-fluorobenzene focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary data suggest that similar compounds can interact with cytochrome P450 enzymes, influencing drug metabolism . Further studies are necessary to elucidate specific interactions and mechanisms.
Several compounds share structural similarities with 1-(1-Bromopropan-2-yl)-4-fluorobenzene. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Bromo-4-fluorobenzene | CHBrF | Lacks propyl substituent; simpler structure. |
| 2-Bromo-4-(1-bromopropan-2-yl)-fluorobenzene | CHBrF | Contains two bromine atoms; different substitution pattern. |
| 4-Bromo-2-chloro-1-fluorobenzene | CHBrClF | Contains chlorine instead of bromine; different reactivity profile. |
| 3-Bromo-4-fluorobenzaldehyde | CHBrF | Contains an aldehyde functional group; different applications in synthesis. |
These comparisons illustrate the uniqueness of 1-(1-Bromopropan-2-yl)-4-fluorobenzene, particularly its combination of both bromine and fluorine substituents along with a branched alkyl chain, which may influence its reactivity and biological activity differently than its analogs.








